molecular formula C15H21N3O2S2 B5002043 [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate

[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate

Cat. No.: B5002043
M. Wt: 339.5 g/mol
InChI Key: HFEANVIRNBKGNG-UHFFFAOYSA-N
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Description

[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylcarbamoylamino group and a diethylcarbamodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate typically involves multi-step organic reactions. The initial step often includes the formation of an intermediate compound through the reaction of a phenylcarbamoylamine with a suitable carbonyl compound. This intermediate is then reacted with diethylcarbamodithioic acid under controlled conditions to yield the final product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various catalytic processes.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new drugs.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, in cancer cells, it may inhibit enzymes involved in cell division, thereby slowing down or stopping the proliferation of cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • [3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate
  • [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-dimethylcarbamodithioate

Uniqueness

Compared to similar compounds, [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate has unique structural features that enhance its reactivity and specificity. The presence of the diethylcarbamodithioate moiety provides additional binding sites for interactions with enzymes, making it more effective as an inhibitor. Additionally, the phenylcarbamoylamino group contributes to its stability and solubility, which are important for its applications in various fields.

Properties

IUPAC Name

[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-3-18(4-2)15(21)22-11-10-13(19)17-14(20)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEANVIRNBKGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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